molecular formula C19H16FNO3 B271860 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

Numéro de catalogue B271860
Poids moléculaire: 325.3 g/mol
Clé InChI: VWRGFHZBGYJAJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-875, is a potential drug candidate for the treatment of type 2 diabetes. It is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells. TAK-875 has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies.

Mécanisme D'action

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is expressed in pancreatic β-cells. Activation of GPR40 by 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid leads to the release of intracellular calcium ions, which in turn stimulates insulin secretion from the β-cells. 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to be highly selective for GPR40, with little or no activity at other G protein-coupled receptors.
Biochemical and Physiological Effects
3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies. In clinical trials, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its high selectivity for GPR40, which makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, one limitation of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its relatively low potency, which may require high concentrations for some experiments. In addition, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is not suitable for use in animal models that do not express GPR40.

Orientations Futures

There are several potential directions for future research on 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the development of more potent and selective GPR40 agonists that may have improved efficacy and pharmacokinetic properties. Another area of interest is the study of the long-term effects of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid on glucose homeostasis and β-cell function. Finally, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid may have potential applications in other metabolic disorders, such as obesity and metabolic syndrome.

Méthodes De Synthèse

The synthesis of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of 3-(2-furyl)benzoic acid, the coupling of 4-fluorobenzylamine to the carboxylic acid group, and the reduction of the nitro group to the amino group. The final product is obtained by the reaction of the intermediate with formaldehyde and formic acid. The overall yield of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is around 10%.

Applications De Recherche Scientifique

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical and clinical trials for its potential as a treatment for type 2 diabetes. In preclinical studies, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to improve glucose tolerance and enhance insulin secretion in animal models of diabetes. In clinical trials, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

Propriétés

Nom du produit

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

Formule moléculaire

C19H16FNO3

Poids moléculaire

325.3 g/mol

Nom IUPAC

3-[5-[[(4-fluorophenyl)methylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-16-6-4-13(5-7-16)11-21-12-17-8-9-18(24-17)14-2-1-3-15(10-14)19(22)23/h1-10,21H,11-12H2,(H,22,23)

Clé InChI

VWRGFHZBGYJAJY-UHFFFAOYSA-N

SMILES isomérique

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CC=C(C=C3)F

SMILES canonique

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.